molecular formula C21H34O6 B1623595 Dimoxaprostum CAS No. 90243-98-4

Dimoxaprostum

Cat. No.: B1623595
CAS No.: 90243-98-4
M. Wt: 382.5 g/mol
InChI Key: UJFDLBWYYFZXDS-LEENOTDESA-N
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Description

Dimoxaprost is a synthetic compound with the molecular formula C21H34O6. It is known for its complex structure, which includes multiple stereocenters and double bonds. Dimoxaprost is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimoxaprost involves multiple steps, starting with the hydrochloration of 5-oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid to produce 2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid. This intermediate is then treated with peracetic acid to yield a lactone, which is further converted into an acyl chloride using thionyl chloride. The acyl chloride is then reduced to an aldehyde using hydrogen over palladium. The Horner-Emmons-Wittig reaction is employed to form the final intermediate, which undergoes ring cleavage and rearrangement to produce Dimoxaprost .

Industrial Production Methods

Industrial production of Dimoxaprost follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimoxaprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxo, alcohol, and substituted derivatives of Dimoxaprost .

Scientific Research Applications

Dimoxaprost has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating various medical conditions, including inflammation and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

Dimoxaprost exerts its effects by interacting with specific molecular targets and pathways. It acts on prostaglandin receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This results in smooth muscle relaxation and anti-inflammatory effects .

Comparison with Similar Compounds

Properties

CAS No.

90243-98-4

Molecular Formula

C21H34O6

Molecular Weight

382.5 g/mol

IUPAC Name

(Z)-7-[(1S,2S,3S)-2-[(E,3S)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m0/s1

InChI Key

UJFDLBWYYFZXDS-LEENOTDESA-N

Isomeric SMILES

CCOCC(C)(C)[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O

SMILES

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Canonical SMILES

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

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